Cas no 1806923-53-4 (2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride)

2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride
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- インチ: 1S/C8H6BrClF3N/c9-6-2-7(14)4(3-10)1-5(6)8(11,12)13/h1-2H,3,14H2
- InChIKey: IUPAXUDEUOJHMR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(CCl)=CC=1C(F)(F)F)N
計算された属性
- 精确分子量: 286.93242 g/mol
- 同位素质量: 286.93242 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 26
- 分子量: 288.49
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011977-1g |
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride |
1806923-53-4 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013011977-500mg |
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride |
1806923-53-4 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013011977-250mg |
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride |
1806923-53-4 | 97% | 250mg |
480.00 USD | 2021-06-25 |
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chlorideに関する追加情報
Introduction to 2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride (CAS No. 1806923-53-4) in Modern Chemical Research
2-Amino-4-bromo-5-(trifluoromethyl)benzyl chloride, identified by its CAS number 1806923-53-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its amino, bromo, and trifluoromethyl substituents on a benzyl chloride backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride contribute to its versatility in synthetic chemistry. The presence of a bromine atom at the 4-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the amino group at the 2-position can participate in hydrogen bonding interactions, influencing the compound's solubility and reactivity in aqueous or polar organic media.
The trifluoromethyl group at the 5-position introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring. This modification is particularly relevant in medicinal chemistry, where trifluoromethyl groups are frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Recent studies have highlighted the role of trifluoromethyl-containing compounds in developing antiviral and anticancer agents, underscoring the importance of 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride as a building block.
In contemporary research, 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride has been utilized in the development of novel pharmaceuticals. For instance, its application in synthesizing kinase inhibitors has shown promise in preclinical studies. The compound's ability to serve as a precursor for generating heterocyclic scaffolds has been explored in several academic publications. Researchers have leveraged its reactivity to construct benzimidazole and benzothiazole derivatives, which are known for their pharmacological activities.
One notable application of 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride is in the synthesis of protease inhibitors. The trifluoromethyl group enhances the binding affinity of these inhibitors to their target enzymes, improving their efficacy. Furthermore, the bromine substituent facilitates further derivatization, allowing for fine-tuning of pharmacokinetic properties. These attributes have made this compound a cornerstone in drug discovery pipelines targeting inflammatory and infectious diseases.
The chemical synthesis of 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride involves multi-step reactions that require precise control over reaction conditions. Typically, it is prepared by bromination and subsequent functionalization of a trifluoromethylated benzyl halide precursor. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to optimize yield and purity. These advancements ensure that researchers can access high-quality starting materials for their investigations.
From a computational chemistry perspective, 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride has been studied to understand its molecular interactions and electronic structure. Quantum mechanical calculations have provided insights into how the substituents influence its reactivity and stability. These findings are crucial for designing experiments and predicting outcomes in synthetic chemistry. Additionally, molecular dynamics simulations have been used to explore its behavior in different solvents, aiding in optimizing reaction conditions.
The pharmaceutical industry has also recognized the potential of 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride as a key intermediate. Its incorporation into drug candidates has led to several patents being filed by major pharmaceutical companies. These patents underscore its commercial significance and highlight its role in advancing therapeutic agents. As drug discovery continues to evolve, compounds like this are expected to remain integral to innovative research efforts.
In conclusion, 2-amino-4-bromo-5-(trifluoromethyl)benzyl chloride (CAS No. 1806923-53-4) represents a versatile and valuable compound in modern chemical research. Its unique structural features enable diverse applications in pharmaceutical synthesis, particularly in developing kinase inhibitors and protease inhibitors. The ongoing exploration of its synthetic potential and biological activity ensures that it will continue to be a focal point in both academic and industrial research endeavors.
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